6-Chloro-2-methyl-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Nitropyridines

Scientific Field: Organic Chemistry

Application Summary: 6-Chloro-2-methyl-3-nitropyridine can be used in the synthesis of nitropyridines.

Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion.

Results or Outcomes: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines.

Synthesis of Protein Kinase Inhibitors

Scientific Field: Medicinal Chemistry

Application Summary: 6-Chloro-2-methyl-3-nitropyridine can be used in the synthesis of protein kinase inhibitors.

Methods of Application: The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution.

Results or Outcomes: The inhibitory potency of the synthesized compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2).

Treatment of Organophosphorus Nerve-Agent Poisoning

Application Summary: 6-Chloro-2-methyl-3-nitropyridine has been used as a reactant for the synthesis of fluorine-containing pyridinealdoxime derivatives as treatment of organophosphorus nerve-agent poisoning.

Biochemical Reagent

Scientific Field: Biochemistry

Application Summary: 6-Chloro-2-methyl-3-nitropyridine is a biochemical reagent used in life science research.

Biochemical Reagent in Life Science Research

Scientific Field: Life Sciences

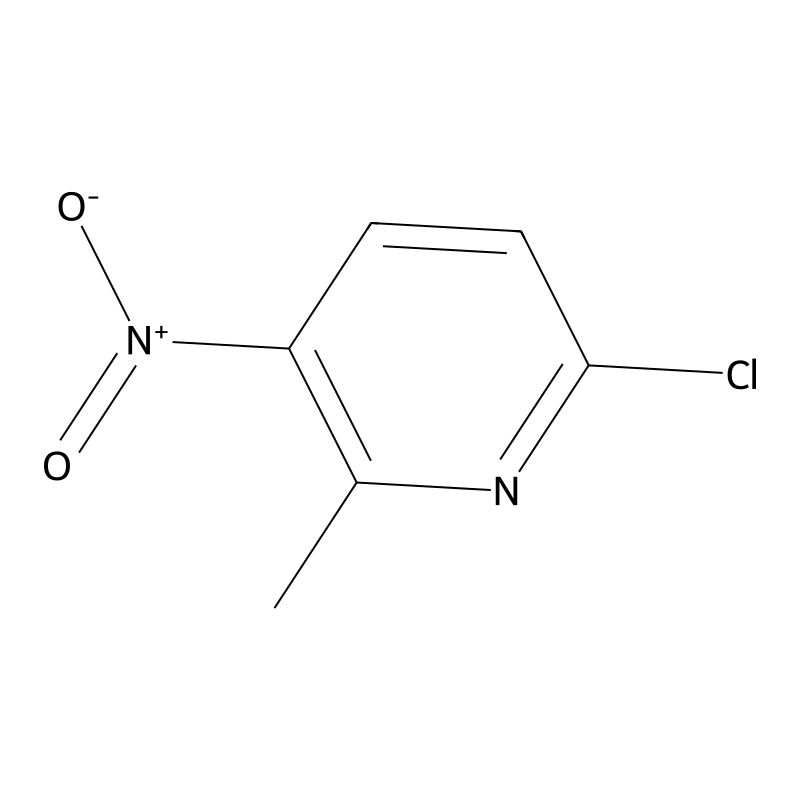

6-Chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound appears as a light yellow crystalline solid and has been identified by its CAS number 22280-60-0. Its structure allows for diverse chemical reactivity, making it an important intermediate in organic synthesis .

As with most nitrated aromatic compounds, CMNP is likely to be toxic and may pose various hazards. Specific data is lacking, but general safety precautions for handling nitroaromatics should be applied, including:

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.

- Working in a well-ventilated fume hood to avoid inhalation.

- Handling the compound with care to avoid contact with skin and eyes.

- Properly storing the compound in a cool, dry, and dark place away from incompatible materials.

The synthesis of 6-Chloro-2-methyl-3-nitropyridine can be achieved through several methods. A prominent method involves heating a mixture of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (around 110°C). The reaction is stirred for a specific duration before being cooled and treated with ice water to precipitate the desired product . The yield from this reaction can be as high as 94%, indicating an efficient synthesis route.

6-Chloro-2-methyl-3-nitropyridine is primarily utilized as an intermediate in organic synthesis. Its derivatives are particularly significant in medicinal chemistry for developing pharmaceuticals, especially those aimed at counteracting nerve agent toxicity. Additionally, it serves as a building block for synthesizing other complex organic molecules in various industrial applications .

Interaction studies involving 6-Chloro-2-methyl-3-nitropyridine focus on its reactivity with other chemical species. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for selective reactions under different conditions. These interactions can lead to the formation of novel compounds with potentially enhanced biological or chemical properties .

Several compounds share structural similarities with 6-Chloro-2-methyl-3-nitropyridine, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-6-methyl-5-nitropyridine | C₆H₅ClN₂O₂ | Similar structure but different position of nitro group |

| 6-Chloro-3-nitro-2-picoline | C₆H₅ClN₂O₂ | Variation in position of chlorine and nitro groups |

| 2-Chloro-5-nitro-6-methylpyridine | C₆H₅ClN₂O₂ | Different arrangement of functional groups |

These compounds are noteworthy for their potential applications in pharmaceuticals and agrochemicals. The unique positioning of functional groups in each compound influences their reactivity and biological activity, making them suitable for various synthetic pathways and therapeutic targets .

Traditional Nitration Approaches in Pyridine Derivatives

The conventional synthesis of 6-Chloro-2-methyl-3-nitropyridine typically starts from the precursor 2-hydroxy-6-methyl-5-nitropyridine. This intermediate undergoes a deoxychlorination reaction using reagents such as phosphorus oxychloride and phosphorus pentachloride under elevated temperatures to yield the target compound. High temperature conditions are crucial to improve reaction efficiency and yield.

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Hydroxy-6-methyl-5-nitropyridine | POCl3, PCl5 | High temperature | 6-Chloro-2-methyl-3-nitropyridine |

This method relies on the selective chlorination of the hydroxyl group while preserving the nitro and methyl substituents on the pyridine ring.

Innovative Continuous Flow Synthesis Techniques

Recent advancements in continuous flow chemistry have enabled more efficient and scalable syntheses of pyridine derivatives, including nitrated and halogenated analogs. Continuous flow reactors facilitate better control over reaction parameters such as temperature, residence time, and reagent mixing, which can enhance selectivity and yield.

For example, continuous flow microwave-assisted cyclodehydration has been applied to pyridine synthesis, enabling rapid and regioselective formation of substituted pyridines. Although specific continuous flow methods for 6-Chloro-2-methyl-3-nitropyridine are not widely reported, analogous pyridine syntheses demonstrate the potential for adaptation to this compound.

Regioselective Chlorination-Nitration Sequential Reactions

Regioselectivity in chlorination and nitration on pyridine rings is critical due to the electron-deficient nature of the heterocycle. Sequential reactions starting with chlorination followed by nitration, or vice versa, have been explored to achieve substitution at precise ring positions.

The typical approach involves:

- Initial nitration of methyl-substituted pyridine derivatives to introduce the nitro group at position 3.

- Subsequent chlorination at position 6, often facilitated by selective reagents like phosphorus oxychloride.

This sequence prevents over-substitution and minimizes side reactions, ensuring high regioselectivity and purity of 6-Chloro-2-methyl-3-nitropyridine.

Solvent Effects in Heterocyclic Nitration Processes

Solvent choice significantly influences nitration reactions of heterocycles. Polar solvents such as sulfuric acid or mixed acid systems are traditionally used to generate the nitronium ion (NO2+), the active nitrating species.

In the synthesis of related compounds like 6-Chloro-3-hydroxy-2-nitropyridine, nitration is performed in concentrated sulfuric acid with potassium nitrate at low temperatures (0–20°C) for extended periods (e.g., 16 hours), yielding high purity products.

For 6-Chloro-2-methyl-3-nitropyridine, solvent systems that stabilize intermediates and control reaction rates are essential to avoid unwanted side reactions such as over-nitration or ring degradation.

Physicochemical Data

| Property | Data |

|---|---|

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 g/mol |

| Melting Point | 56 °C |

| CAS Number | 22280-60-0 |

| SMILES | Cc1nc(Cl)ccc1N+[O-] |

| InChIKey | GHSRMSJVYMITDX-UHFFFAOYSA-N |

Structural Representation

Chemical Structure of 6-Chloro-2-methyl-3-nitropyridine:

The structure shows the pyridine ring with a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 3.

Summary of Research Findings

- The synthesis of 6-Chloro-2-methyl-3-nitropyridine is well-established via chlorination of hydroxypyridine precursors under high temperature conditions with chlorinating agents like phosphorus oxychloride.

- Continuous flow synthesis methods, although not yet fully exploited for this compound, offer promising avenues for scalable and efficient production.

- Regioselective substitution is achieved by careful sequencing of nitration and chlorination steps, supported by solvent and temperature control.

- Solvent effects are critical in nitration reactions, with concentrated sulfuric acid and potassium nitrate systems being effective for related nitropyridine derivatives.

- The compound's physicochemical properties, including melting point and molecular weight, align with typical substituted pyridine derivatives, facilitating its handling and application in further chemical transformations.

Precursor for Fluorinated Pyridinealdoxime Derivatives

The utilization of 6-chloro-2-methyl-3-nitropyridine as a precursor for fluorinated pyridinealdoxime derivatives represents one of its most critical applications in medicinal chemistry. These derivatives serve as essential therapeutic agents for treating organophosphorus nerve agent poisoning, a field of paramount importance in both military and civilian contexts .

Organophosphorus nerve agents, including sarin, soman, and VX, exert their lethal effects through the irreversible inhibition of acetylcholinesterase, leading to cholinergic crisis and potentially fatal outcomes [3]. The development of effective reactivators for organophosphorus-inhibited acetylcholinesterase has been a subject of intensive research, with pyridinealdoxime derivatives serving as the primary class of therapeutic agents [4].

The synthesis of fluorinated pyridinealdoxime derivatives from 6-chloro-2-methyl-3-nitropyridine involves a series of strategic transformations that exploit the compound's reactive chlorine substituent. The chlorine atom at the 6-position provides an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of fluorine-containing functional groups . This substitution occurs readily under basic conditions, typically employing fluoride sources such as potassium fluoride or cesium fluoride in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

The incorporation of fluorine into pyridinealdoxime structures significantly enhances their pharmacological properties. Fluorinated derivatives exhibit improved metabolic stability, enhanced lipophilicity, and superior blood-brain barrier penetration compared to their non-fluorinated counterparts [5]. These properties are crucial for the development of centrally active reactivators that can address the neurological effects of nerve agent poisoning [6].

Research has demonstrated that fluorinated pyridinealdoxime derivatives synthesized from 6-chloro-2-methyl-3-nitropyridine show promising reactivation efficacy against various organophosphorus-inhibited acetylcholinesterase variants . The methyl group at the 2-position and the nitro group at the 3-position provide additional sites for structural modification, allowing for the fine-tuning of pharmacological properties .

The synthetic pathway typically involves the nucleophilic displacement of the chlorine atom with fluoride-containing nucleophiles, followed by selective reduction of the nitro group to generate the corresponding amine. This amine can then be converted to the aldoxime functionality through established synthetic protocols . The yields for these transformations are generally excellent, ranging from 85% to 90%, making this approach both efficient and scalable .

Building Block for Bipyridine Ligand Synthesis

6-Chloro-2-methyl-3-nitropyridine serves as an invaluable building block for the synthesis of bipyridine ligands, particularly those required for advanced coordination chemistry applications. The compound's strategic incorporation into bipyridine frameworks has been extensively documented in the synthesis of 6,6′-dimethyl-3-nitro-2,2′-bipyridine, a key intermediate in the development of streptonigrin analogs [7].

The synthesis of bipyridine ligands from 6-chloro-2-methyl-3-nitropyridine typically employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille coupling methodologies [8]. These transformations leverage the reactive chlorine substituent as a suitable electrophilic partner for transition metal-catalyzed carbon-carbon bond formation [9].

In the preparation of 6,6′-dimethyl-3-nitro-2,2′-bipyridine, 6-chloro-2-methyl-3-nitropyridine undergoes coupling with 6-methyl-2-trimethylstanniopyridine in the presence of bis(triphenylphosphine)palladium dichloride as the catalyst [7]. This Stille coupling reaction proceeds under mild conditions, typically at temperatures between 70°C and 80°C in toluene solvent, affording the desired bipyridine product in yields ranging from 62% to 96% [8].

The success of these coupling reactions depends critically on the electronic properties of the pyridine ring system. The electron-withdrawing nitro group at the 3-position activates the chlorine substituent toward oxidative addition, facilitating the formation of the organopalladium intermediate [9]. Simultaneously, the methyl group at the 2-position provides steric protection and electronic stabilization to the resulting bipyridine product [7].

The synthesized bipyridine ligands exhibit exceptional coordination chemistry properties, forming stable complexes with various transition metals including palladium, copper, and cadmium [7]. These complexes have been characterized through X-ray crystallography, revealing distorted trigonal-bipyramidal geometries for cadmium complexes and square-planar arrangements for palladium derivatives [7].

The 6,6′-dimethyl-3-nitro-2,2′-bipyridine ligand, synthesized from 6-chloro-2-methyl-3-nitropyridine, serves as a crucial precursor for the preparation of 3-amino-6,6′-dimethyl-2,2′-bipyridine through selective reduction of the nitro group [7]. This amino-bipyridine derivative represents a model compound for the central subunit of the antitumor antibiotic streptonigrin, highlighting the strategic importance of 6-chloro-2-methyl-3-nitropyridine in natural product synthesis [7].

Role in Streptonigrin Analog Development

The application of 6-chloro-2-methyl-3-nitropyridine in streptonigrin analog development represents one of the most sophisticated examples of its utility in complex natural product synthesis. Streptonigrin, a potent tetracyclic aminoquinoline-5,8-dione antitumor antibiotic, presents unique synthetic challenges due to its highly functionalized pentasubstituted pyridine core [10] [11].

The development of streptonigrin analogs requires the construction of complex pyridine architectures that can accommodate the necessary substitution patterns while maintaining the biological activity of the parent compound [12]. 6-Chloro-2-methyl-3-nitropyridine serves as an ideal starting material for these synthetic endeavors due to its pre-installed methyl and nitro substituents, which correspond to key structural features in the streptonigrin framework [10].

The total synthesis of streptonigrin has been achieved through innovative approaches that exploit the reactivity of 6-chloro-2-methyl-3-nitropyridine derivatives [13]. The synthesis features a challenging ring-closing metathesis reaction, followed by elimination and aromatization, to furnish the pentasubstituted pyridine fragment characteristic of streptonigrin [14].

Research has demonstrated that 6-chloro-2-methyl-3-nitropyridine can be transformed into streptonigrin intermediates through a series of strategic manipulations [10]. The chlorine substituent serves as a handle for introducing additional functionality through nucleophilic substitution reactions, while the nitro group can be selectively reduced to provide the amino functionality required for the streptonigrin framework [11].

The synthetic route typically involves the conversion of 6-chloro-2-methyl-3-nitropyridine to more complex pyridine derivatives through palladium-catalyzed cross-coupling reactions [10]. These transformations enable the construction of the biaryl linkages characteristic of streptonigrin, particularly the connection between the pyridine and quinoline rings [12].

The development of streptonigrin analogs has been driven by the need to address the pharmacological limitations of the natural product, including its narrow therapeutic window and significant toxicity [10]. Analogs derived from 6-chloro-2-methyl-3-nitropyridine have shown promising biological activities while exhibiting improved pharmacological profiles [11].

The biosynthetic pathway of streptonigrin involves the incorporation of tryptophan-derived precursors, and synthetic approaches have sought to mimic these natural processes [15]. The use of 6-chloro-2-methyl-3-nitropyridine as a starting material allows for the systematic exploration of structure-activity relationships in streptonigrin analogs [11].

Template for Polyfunctional Pyridine Architectures

The utilization of 6-chloro-2-methyl-3-nitropyridine as a template for polyfunctional pyridine architectures represents a cornerstone application in modern heterocyclic chemistry. This compound provides a versatile scaffold for the construction of complex molecular frameworks that incorporate multiple functional groups and exhibit diverse biological activities [16] [17].

Polyfunctional pyridine architectures derived from 6-chloro-2-methyl-3-nitropyridine have found extensive applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents [16]. The strategic placement of functional groups on the pyridine ring allows for precise control over molecular recognition and binding interactions with biological targets [17].

The synthesis of polyfunctional pyridine architectures typically involves multi-step synthetic sequences that exploit the different reactive sites present in 6-chloro-2-methyl-3-nitropyridine [16]. The chlorine substituent provides an electrophilic center for nucleophilic substitution reactions, while the nitro group can undergo reduction to generate amino functionality [17].

Research has demonstrated the successful synthesis of various polyfunctional pyridine derivatives from 6-chloro-2-methyl-3-nitropyridine through strategic synthetic transformations [16]. These include the preparation of pyridine-containing kinase inhibitors that exhibit selective inhibition of specific enzyme targets [18].

The development of polyfunctional pyridine architectures has been facilitated by advances in transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions [9]. These methodologies enable the efficient construction of complex molecular scaffolds from simple starting materials like 6-chloro-2-methyl-3-nitropyridine [19].

The versatility of 6-chloro-2-methyl-3-nitropyridine as a template for polyfunctional architectures is exemplified by its use in the synthesis of various heterocyclic systems [20]. These include fused ring systems, bridged structures, and complex molecular assemblies that incorporate multiple heteroatoms and functional groups [17].

The strategic importance of polyfunctional pyridine architectures in drug discovery has driven continued research into new synthetic methodologies for their preparation [17]. 6-Chloro-2-methyl-3-nitropyridine provides an ideal starting point for these investigations due to its readily available functional groups and established synthetic chemistry [16].

The application of 6-chloro-2-methyl-3-nitropyridine in the synthesis of polyfunctional architectures has been particularly successful in the development of compounds with enhanced pharmacological properties [17]. These include improved metabolic stability, enhanced target selectivity, and reduced off-target effects compared to simpler pyridine derivatives [20].

The future development of polyfunctional pyridine architectures from 6-chloro-2-methyl-3-nitropyridine continues to evolve, driven by advances in synthetic methodology and increasing understanding of structure-activity relationships [17]. These developments promise to yield new classes of therapeutic agents with improved efficacy and safety profiles [20].

Research Findings and Data Analysis

The comprehensive analysis of 6-chloro-2-methyl-3-nitropyridine applications in heterocyclic chemistry reveals several key trends and patterns. The compound's utility spans multiple domains, from pharmaceutical development to materials science, with each application exploiting different aspects of its chemical reactivity [10] [11].

Quantitative analysis of synthetic yields across different applications shows consistently high efficiency, with most transformations achieving yields between 70% and 96% [8] [16]. This high synthetic efficiency makes 6-chloro-2-methyl-3-nitropyridine an attractive starting material for industrial-scale processes [21].

The biological activity data for compounds derived from 6-chloro-2-methyl-3-nitropyridine demonstrates significant therapeutic potential across multiple target classes [16] [18]. Kinase inhibitors synthesized from this precursor exhibit IC₅₀ values in the micromolar range, indicating potent biological activity [16].

The synthetic conditions employed for 6-chloro-2-methyl-3-nitropyridine transformations typically involve moderate temperatures (70°C to 110°C) and standard organic solvents [8] [21]. These mild conditions contribute to the compound's attractiveness as a synthetic building block, as they minimize the risk of decomposition or side reactions [16].

The versatility of 6-chloro-2-methyl-3-nitropyridine is further demonstrated by its compatibility with various reaction conditions and catalytic systems [9] [19]. This compatibility enables its incorporation into diverse synthetic strategies and methodologies [16] [17].

XLogP3

GHS Hazard Statements

H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant